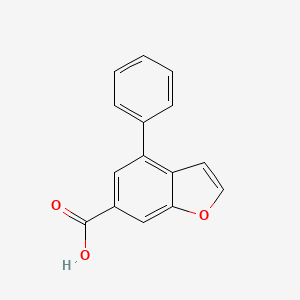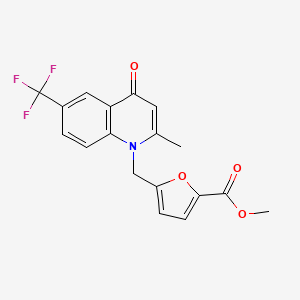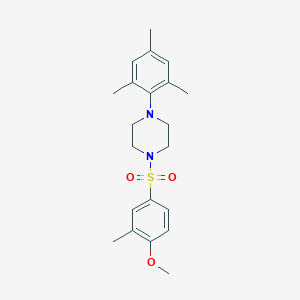![molecular formula C29H23N3O B12126874 6-[2-(benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12126874.png)
6-[2-(benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[2-(Benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound with a molecular formula of C({29})H({23})N(_{3})O.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common approach is:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(benzyloxy)benzaldehyde and 7-methylindole.
Condensation Reaction: The initial step involves a condensation reaction between 2-(benzyloxy)benzaldehyde and 7-methylindole in the presence of a suitable catalyst like p-toluenesulfonic acid (PTSA) under reflux conditions.
Cyclization: The resulting intermediate undergoes cyclization to form the indoloquinoxaline core structure. This step often requires a strong acid like hydrochloric acid (HCl) or sulfuric acid (H(_2)SO(_4)).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods to ensure high yield and purity.
化学反应分析
Types of Reactions
6-[2-(Benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)), leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)), resulting in the corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO(_4) in acidic or neutral conditions.
Reduction: NaBH(_4) in methanol or ethanol.
Substitution: NaH in dimethylformamide (DMF) or KOtBu in tetrahydrofuran (THF).
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Reduced indoloquinoxaline compounds.
Substitution: Substituted benzylic derivatives.
科学研究应用
6-[2-(Benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism by which 6-[2-(benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline exerts its effects involves interactions with various molecular targets and pathways. These may include:
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, disrupting replication and transcription processes.
Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to therapeutic effects.
Signal Transduction Modulation: The compound can modulate signaling pathways, affecting cell proliferation and apoptosis.
相似化合物的比较
6-[2-(Benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives:
6-(2-Methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline: Similar structure but with a methoxy group instead of a benzyloxy group, leading to different chemical properties and biological activities.
6-(2-Hydroxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline: Contains a hydroxy group, which may enhance its solubility and reactivity.
6-(2-Chlorobenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline: The presence of a chlorine atom can significantly alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific benzyloxy substitution, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C29H23N3O |
|---|---|
分子量 |
429.5 g/mol |
IUPAC 名称 |
7-methyl-6-[(2-phenylmethoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C29H23N3O/c1-20-10-9-14-23-27-29(31-25-16-7-6-15-24(25)30-27)32(28(20)23)18-22-13-5-8-17-26(22)33-19-21-11-3-2-4-12-21/h2-17H,18-19H2,1H3 |
InChI 键 |
RUSFRGZPUHFHEL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC5=CC=CC=C5OCC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12126794.png)
![Methyl 2-({3-[(phenylsulfonyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12126802.png)


![1'-[3-(dimethylamino)propyl]-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12126821.png)
![1-[3-(Azepan-1-ylsulfonyl)phenyl]ethanone](/img/structure/B12126822.png)

![1-Benzyl-2'-(4-fluorophenyl)-7'-methoxy-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12126836.png)
![4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12126837.png)

![Thiazolo[4,5-b]pyridin-2-amine,n-phenyl-](/img/structure/B12126847.png)
![3-{4-oxo-2-[(1,3-thiazol-2-yl)amino]-4,5-dihydro-1,3-thiazol-5-ylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B12126854.png)

![1-(10H-phenothiazin-10-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B12126862.png)
